4'-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine typically involves the reaction of biphenyl-4-ylamine with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound aims to develop new therapeutic agents and understand disease mechanisms.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine: Known for its unique structural properties and applications in proteomics research.
4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylmethanol: Similar structure but with a hydroxyl group, used in different chemical reactions.
4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylcarboxylic acid: Contains a carboxyl group, used in organic synthesis.
Uniqueness
4’-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine stands out due to its specific amine group, which allows it to participate in unique chemical reactions and interactions, making it valuable in proteomics research and other scientific applications .
Properties
IUPAC Name |
4-[4-(1,3-dioxolan-2-yl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14-7-5-12(6-8-14)11-1-3-13(4-2-11)15-17-9-10-18-15/h1-8,15H,9-10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLAMMATTUERMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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